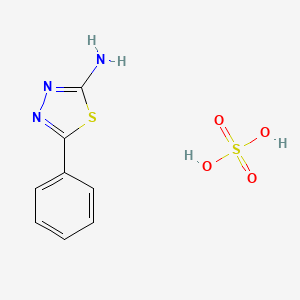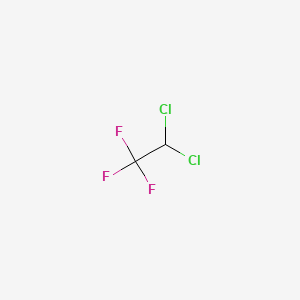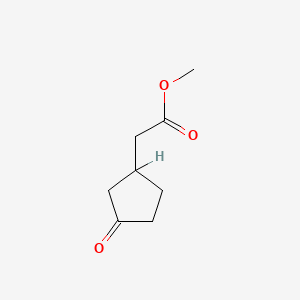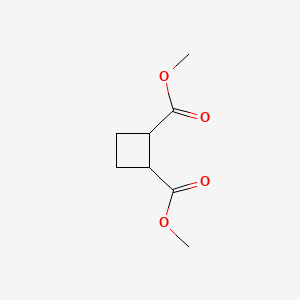
Dimethyl cyclobutane-1,2-dicarboxylate
Übersicht
Beschreibung
Dimethyl cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 . The IUPAC name for this compound is dimethyl 1,1-cyclobutanedicarboxylate .
Molecular Structure Analysis
The molecular structure of Dimethyl cyclobutane-1,1-dicarboxylate includes a total of 24 bonds. There are 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 four-membered ring, and 2 ester (aliphatic) groups .Physical and Chemical Properties Analysis
Dimethyl cyclobutane-1,1-dicarboxylate has a density of 1.118 g/mL . It has a boiling point of 122ºC at 55mmHg . The compound has a LogP value of 0.50270, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Natural Product Synthesis and Bioactivities
Research on cyclobutane-containing compounds, like dimethyl cyclobutane-1,2-dicarboxylate, focuses on their synthesis and bioactivities. These compounds are derived from natural sources and exhibit antimicrobial, antibacterial, antitumor, and other significant biological activities. Cyclobutane alkaloids, for instance, are pivotal in drug discovery due to their unique structures and potential as lead compounds in medicinal chemistry (Sergeiko et al., 2008).
Safety and Hazards
Dimethyl cyclobutane-1,1-dicarboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash with plenty of water and seek medical attention if irritation persists . If inhaled, the person should be moved to fresh air and given medical attention if symptoms persist .
Zukünftige Richtungen
Recent advances in the total synthesis of cyclobutane-containing natural products have led to the development of new strategies for the construction of cyclobutane rings . This could potentially open up new avenues for the synthesis and application of compounds like Dimethyl cyclobutane-1,2-dicarboxylate in the future.
Eigenschaften
IUPAC Name |
dimethyl cyclobutane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPHXFVXUXMCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948947 | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3396-20-1, 2607-03-6 | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS4GT4WQQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the thermal decomposition of Dimethyl cyclobutane-1,2-dicarboxylate?
A1: this compound can undergo two primary thermal decomposition pathways: cracking and isomerization. Interestingly, the dominant pathway is heavily influenced by the substitution pattern on the cyclobutane ring. For instance, the ratio of rate constants for cracking versus isomerization (kc/ki) is significantly higher for Dimethyl 1,2-dimethylcyclobutane-1,2-dicarboxylate (>200) compared to this compound (3-4) []. This difference suggests that specific substitutions can promote cracking over isomerization, leading to more controlled and predictable product formation during thermal reactions.
Q2: Are there any notable synthetic applications of this compound?
A3: Yes, the dianion of this compound is a valuable synthetic intermediate. It enables the efficient synthesis of complex polycyclic compounds like 1,2-dihydrocyclobuta[b]naphthalene-3,8-dione [, ]. This highlights the utility of this compound derivatives in constructing structurally interesting molecules relevant to organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


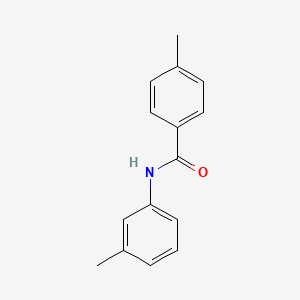
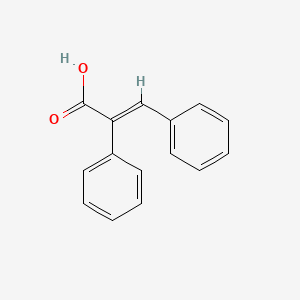

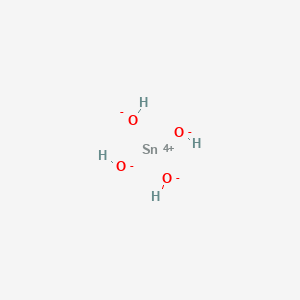
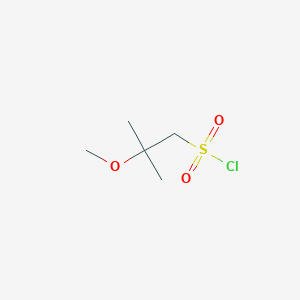
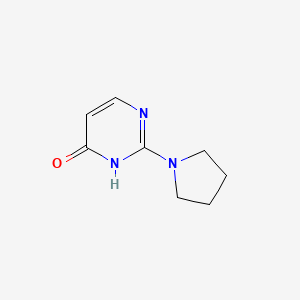
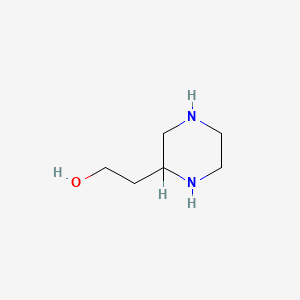
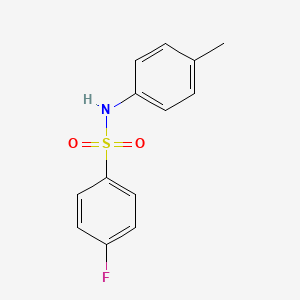
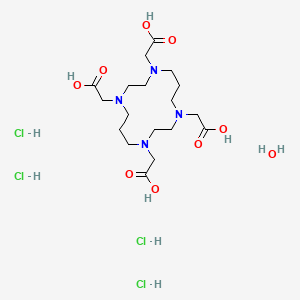
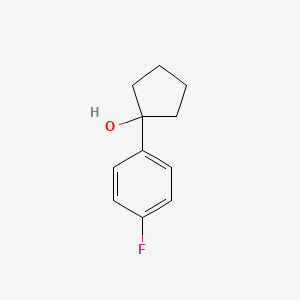
![[2-(Aminomethyl)cyclobutyl]methanamine](/img/structure/B3424291.png)
